SLM6031434 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

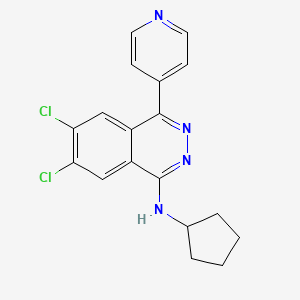

SLM6031434 HCl is a highly selective sphingosine kinase 2 (SphK2) inhibitor . It effectively downregulates cellular sphingosine 1-phosphate (S1P) level and selectively reduces plasma S1P . It has the potential for renal fibrosis research .

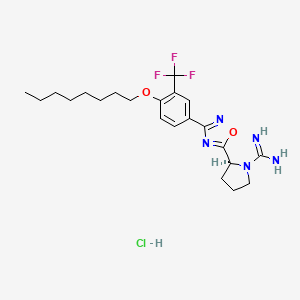

Molecular Structure Analysis

The molecular formula of SLM6031434 HCl is C22H31ClF3N5O2 . The molecular weight is 489.96 g/mol .Physical And Chemical Properties Analysis

SLM6031434 HCl is a white to beige powder . It is soluble in water at a concentration of at least 2 mg/mL . It should be stored in a desiccated condition at temperatures between -10 to -25°C .科学研究应用

神经保护

SLM6031434 盐酸盐: 已显示出在神经保护方面具有潜力。 静脉注射2 mg/kg剂量,在短暂性脑中动脉闭塞 (tMCAO) 前 2 小时给药,可提供对缺血性中风的保护 {svg_1}。此应用在神经学和中风研究领域具有重要意义。

鞘磷脂激酶 2 抑制

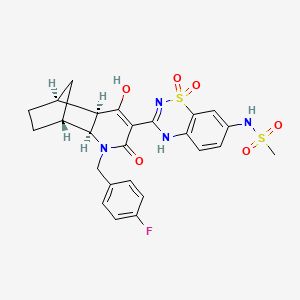

作为一种选择性鞘磷脂激酶 2 (SK2) 抑制剂,SLM6031434 盐酸盐对大鼠/小鼠 SK2 的 Ki 值为400/500 nM,对鞘磷脂激酶 1 (SK1) 的选择性超过 40 倍 {svg_2} {svg_3}。这种特异性使其成为研究 SK2 在细胞过程和疾病中的作用的宝贵工具。

鞘磷脂代谢

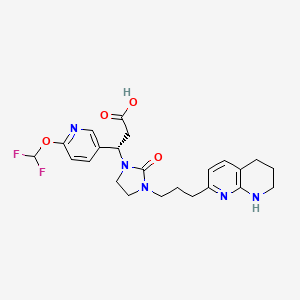

SLM6031434 盐酸盐: 有效地降低细胞鞘磷脂 1-磷酸 (S1P) 水平,这在鞘磷脂代谢中至关重要。 该化合物已被用于研究细胞中鞘磷脂和 S1P 的平衡,为相关代谢途径提供了见解 {svg_4}。

癌症研究

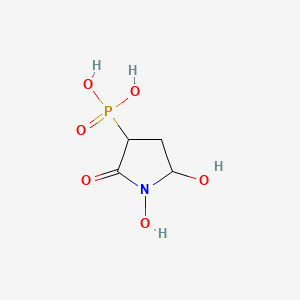

SLM6031434 盐酸盐对 S1P 水平的调节会影响癌细胞的存活和增殖。 通过抑制 SK2,该化合物可能有助于理解 S1P 在致癌途径和肿瘤微环境中的作用 {svg_5}。

心血管研究

SLM6031434 盐酸盐: 在体内选择性降低血浆 S1P 水平的能力使其成为心血管研究中一个令人感兴趣的化合物。 它可以用于探索 S1P 对心脏功能和病理的影响 {svg_6}。

免疫学

鉴于 S1P 参与免疫细胞的运输,SLM6031434 盐酸盐可以用来研究 S1P 梯度如何影响免疫细胞的运动和功能,从而可能影响自身免疫疾病和免疫疗法的研究 {svg_7}。

代谢紊乱

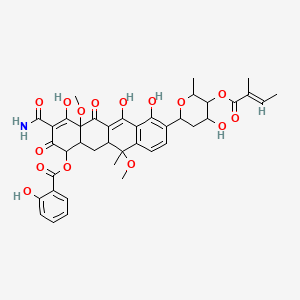

研究应用可能扩展到代谢紊乱,其中SLM6031434 盐酸盐可以帮助阐明鞘磷脂在糖尿病和肥胖等疾病中的作用,因为它们会影响代谢过程 {svg_8}。

药代动力学和药物开发

SLM6031434 盐酸盐的药代动力学特性,如溶解性和稳定性,使其成为药物开发研究的候选者。 它对体内 S1P 水平的影响可以指导新治疗剂的设计 {svg_9}。

作用机制

Target of Action

The primary target of SLM6031434 HCl is sphingosine kinase 2 (SphK2) . SphK2 is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

SLM6031434 HCl is a highly selective inhibitor of SphK2 . It binds to SphK2 and inhibits its activity, leading to a decrease in the production of sphingosine 1-phosphate (S1P), a bioactive lipid mediator . The inhibition constants (Ki) for mouse and rat SphK2 are 0.4 μM and 0.5 μM respectively, indicating strong binding affinity .

Biochemical Pathways

The inhibition of SphK2 by SLM6031434 HCl affects the sphingolipid metabolic pathway . This results in a decrease in the cellular level of S1P, which is involved in various cellular processes such as cell growth, survival, migration, and immune cell trafficking .

Result of Action

The inhibition of SphK2 and the subsequent decrease in S1P levels by SLM6031434 HCl can have various molecular and cellular effects. For instance, it has been shown to decrease S1P levels in U937 monocytic leukemia cells .

安全和危害

未来方向

生化分析

Biochemical Properties

SLM6031434 Hydrochloride interacts primarily with the enzyme sphingosine kinase 2 (SphK2). The compound exhibits a high degree of selectivity for SphK2 over SphK1, with Ki values of 0.4 μM and 0.5 μM for mouse and rat SphK2, respectively . This interaction leads to the inhibition of SphK2, thereby reducing the production of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes .

Cellular Effects

In U937 monocytic leukemia cells, SLM6031434 Hydrochloride has been shown to decrease the levels of S1P . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in S1P levels can lead to changes in cell function, potentially influencing cell proliferation, survival, migration, and immune responses .

Molecular Mechanism

SLM6031434 Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the activity of SphK2 . This inhibition disrupts the conversion of sphingosine to S1P, leading to a decrease in S1P levels . As S1P is a potent signaling molecule, this can result in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of SLM6031434 Hydrochloride on S1P levels and cellular functions can be observed over time in laboratory settings

Metabolic Pathways

SLM6031434 Hydrochloride is involved in the sphingolipid metabolism pathway, where it interacts with the enzyme SphK2 . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, potentially affecting metabolic flux and metabolite levels .

属性

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)

![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)

![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)